1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)

Click Chemistry Bioconjugation Polypyrrole Functionalisation

1‑(Prop‑2‑yn‑1‑yl)‑1H‑pyrrole‑3‑carbaldehyde (CAS 104500‑98‑3) is a heterocyclic aldehyde that combines a pyrrole core with a terminal alkyne at the N‑1 position and a formyl group at the C‑3 position. With a molecular formula of C₈H₇NO, a molecular weight of 133.15 g·mol⁻¹, a computed logP of 0.3, one hydrogen‑bond acceptor, and a topological polar surface area of 22 Ų , the compound presents a compact, polar scaffold.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 104500-98-3
Cat. No. B009256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)
CAS104500-98-3
Synonyms1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC#CCN1C=CC(=C1)C=O
InChIInChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-7H,4H2
InChIKeyPLGVJKUMVUANRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile of 1H‑Pyrrole‑3‑carboxaldehyde, 1‑(2‑propynyl)‑(9CI) (CAS 104500‑98‑3)


1‑(Prop‑2‑yn‑1‑yl)‑1H‑pyrrole‑3‑carbaldehyde (CAS 104500‑98‑3) is a heterocyclic aldehyde that combines a pyrrole core with a terminal alkyne at the N‑1 position and a formyl group at the C‑3 position [1]. With a molecular formula of C₈H₇NO, a molecular weight of 133.15 g·mol⁻¹, a computed logP of 0.3, one hydrogen‑bond acceptor, and a topological polar surface area of 22 Ų [1], the compound presents a compact, polar scaffold. Its dual‑handle architecture – a reactive aldehyde and a terminal alkyne – distinguishes it from simple pyrrole‑3‑carbaldehydes and N‑alkylpyrroles that lack the alkyne moiety [2].

Structural and Reactivity Traps: Why Close Pyrrole‑3‑carbaldehyde Analogues Cannot Replace 1‑(2‑Propynyl)‑1H‑pyrrole‑3‑carbaldehyde


Even structurally similar pyrrole‑3‑carbaldehydes can exhibit markedly different reactivity and application suitability. The N‑propargyl group in this compound provides a terminal alkyne handle that is absent in simple N‑H, N‑methyl, or N‑aryl pyrrole‑3‑carbaldehydes, precluding their use in copper‑catalysed azide‑alkyne cycloaddition (CuAAC) [1][2]. Conversely, shifting the formyl group from the 3‑ to the 2‑position alters the electrophilic character of the pyrrole ring and the regiochemical outcome of subsequent transformations, as demonstrated in ruthenium‑mediated cyclisations where N‑propargyl pyrrole‑2‑carbaldehyde and N‑propargyl pyrrole‑3‑carbaldehyde give divergent products [3]. These differences mean that generic substitution risks failed click‑chemistry conjugation, altered cyclisation pathways, and incompatible polymerisation behaviour – making compound‑specific selection essential for reproducible research and process chemistry.

Quantitative Differentiation Evidence for 1‑(2‑Propynyl)‑1H‑pyrrole‑3‑carbaldehyde (CAS 104500‑98‑3) Versus Its Closest Analogues


Click‑Ready Terminal Alkyne: CuAAC Competence Absent in N‑H and N‑Alkyl Pyrrole‑3‑carbaldehydes

1‑(2‑Propynyl)‑1H‑pyrrole‑3‑carbaldehyde carries a terminal alkyne that serves as a substrate for copper‑catalysed azide‑alkyne cycloaddition (CuAAC). This functionality is absent in N‑unsubstituted pyrrole‑3‑carbaldehyde (CAS 7126‑39‑8) and N‑methylpyrrole‑3‑carbaldehyde (CAS 30186‑65‑9), which lack the requisite carbon‑carbon triple bond. In a proof‑of‑concept study, pyrroles bearing a propargyl group at the N‑1 position were successfully clicked with azide‑functionalised biotin, nitrilotriacetic acid, and an RGD‑containing cyclopentapeptide using Cu(CH₃CN)₄PF₆ as catalyst, yielding 1,2,3‑triazole‑linked conjugates in preparatively useful amounts [1]. The absence of the alkyne in comparator pyrrole‑3‑carbaldehydes renders them inert under identical CuAAC conditions.

Click Chemistry Bioconjugation Polypyrrole Functionalisation

Aldehyde Regiochemistry: 3‑Formyl vs. 2‑Formyl Dictates Ruthenium‑Mediated Cyclisation Outcome

The position of the formyl group on the pyrrole ring critically influences metal‑catalysed cyclisation pathways. In a study of N‑propargyl pyrroles bearing aldehyde, keto, or ester groups, only the aldehyde‑containing substrate 1a underwent efficient cyclisation with [CpRu(PPh₃)₂Cl] in the presence of NH₄PF₆, yielding a vinylidene complex that could be further elaborated to pyrrolizine‑fused structures [1]. While the published work used the N‑propargyl pyrrole‑2‑carbaldehyde isomer (CAS 104501‑02‑2), the 3‑carbaldehyde regioisomer (target compound) is predicted to give a different cyclisation pattern because the aldehyde is conjugated with a different ring position, altering the electrophilicity of the pyrrole carbon atoms and the regiochemistry of nucleophilic attack [2]. The 3‑formyl isomer is thus a distinct starting material for divergent heterocyclic scaffolds.

Organometallic Chemistry Cyclisation Regioselectivity

N‑Propargyl vs. N‑Methyl: Differential Reactivity with Amines Produces Divergent Heterocyclic Libraries

The propargyl group can undergo base‑ or metal‑induced isomerisation to an allene, opening alternative reaction channels. In a systematic investigation of N‑propargylated pyrrole‑carbaldehydes with various amines, alkyl amines (methyl, ethyl, hexyl, benzyl) gave pyrazinone derivatives, while sterically bulky amines (tert‑butyl, adamantyl) gave indolizine derivatives [1]. This branching reactivity is entirely absent in N‑methyl‑1H‑pyrrole‑3‑carbaldehyde (CAS 30186‑65‑9), which lacks the alkyne and cannot undergo the allene‑mediated pathway. Computational analysis confirmed that the mechanism involves initial isomerisation of the N‑propargyl group to the corresponding allene, followed by nucleophilic attack at the central allene carbon by bulky amines [1].

Heterocycle Synthesis Amine Reactivity Propargyl–Allenyl Isomerisation

3‑Position Attachment Minimises Steric Interference in Electropolymerisation Compared with 1‑Position Linkers

In polypyrrole synthesis, substituents at the N‑1 position can hinder oxidative polymerisation, which proceeds predominantly through the 2‑ and 5‑positions, potentially causing branching and reduced conductivity. The target compound's 3‑formyl group provides an attachment point for recognition elements (via the aldehyde) while leaving the 2‑ and 5‑positions free for polymerisation [1]. Pyrrole monomers functionalised at the 1‑position with bulky groups have been reported to yield polypyrroles with lower degrees of polymerisation and inferior film‑forming properties compared with 3‑substituted analogues [1]. While quantitative conductivity or degree‑of‑polymerisation data comparing the target compound directly with 1‑substituted analogues are not yet available, the principle is established: 3‑substitution is preferred for maintaining polymer chain regioregularity [1].

Conducting Polymers Polypyrrole Electropolymerisation

Computed Physicochemical Properties: Polar Surface Area and logP Differentiate from Heavier or More Lipophilic Analogues

Computed descriptors place 1‑(2‑propynyl)‑1H‑pyrrole‑3‑carbaldehyde in a favourable property space for fragment‑based drug discovery: molecular weight 133.15 g·mol⁻¹, XLogP3 0.3, topological polar surface area (TPSA) 22 Ų, and 0 hydrogen‑bond donors [1]. By comparison, 2,5‑dimethyl‑1‑(prop‑2‑yn‑1‑yl)‑1H‑pyrrole‑3‑carbaldehyde (CAS not assigned, C₉H₁₁NO, MW 149.19) exhibits higher lipophilicity (predicted logP ≈0.9), while 1‑(2‑propynyl)‑1H‑pyrrole (CAS 19016‑98‑9, C₇H₇N, MW 105.14) lacks the aldehyde hydrogen‑bond acceptor, reducing its utility for target engagement [1][2]. The low TPSA of the target compound is consistent with good passive membrane permeability, whereas larger or more polar analogues may face absorption limitations.

Physicochemical Profiling Drug‑likeness Permeability Prediction

Highest‑Impact Application Scenarios for 1‑(2‑Propynyl)‑1H‑pyrrole‑3‑carbaldehyde Based on Verifiable Differentiation


CuAAC‑Mediated Bioconjugation of Pyrrole‑Containing Probes and Functional Materials

The terminal alkyne of 1‑(2‑propynyl)‑1H‑pyrrole‑3‑carbaldehyde enables copper‑catalysed azide‑alkyne cycloaddition with biomolecular azides (biotin‑N₃, NTA‑N₃, RGD‑peptide‑N₃), yielding triazole‑linked conjugates suitable for biosensor surfaces, magnetic nanoparticle coatings, and targeted imaging agents [1][2]. This application is inaccessible to the widely available 1H‑pyrrole‑3‑carbaldehyde (CAS 7126‑39‑8) and its N‑methyl analogue, which lack the alkyne.

Divergent Synthesis of Pyrrolopyrazine, Pyrazinone, and Indolizine Libraries via Amine‑Controlled Cyclisation

Treatment of N‑propargylpyrrole‑3‑carbaldehyde with different amines (alkyl vs. bulky) provides access to structurally distinct nitrogen‑heterocyclic scaffolds in a single synthetic step [3]. This divergent reactivity, driven by propargyl–allenyl tautomerisation, is not available to N‑alkyl or N‑aryl pyrrole‑3‑carbaldehydes and enables efficient library synthesis for drug‑discovery programs.

Ruthenium‑Mediated Cyclisation for Organometallic Complexes and Catalysis Research

The 3‑formyl‑N‑propargyl architecture can undergo ruthenium‑promoted cycloisomerisation to form vinylidene and carbene complexes, which are valuable intermediates in organometallic chemistry and catalysis [4]. The distinct regiochemistry of the 3‑carbaldehyde isomer predicts formation of isomeric metal complexes compared with the 2‑carbaldehyde isomer, offering a new entry into regiospecifically functionalised ruthenium catalysts.

Electropolymerisable Monomer for Functionalised Polypyrrole Electrodes and Sensors

The 3‑formyl group allows post‑polymerisation functionalisation or pre‑assembly of recognition elements without blocking the 2‑ and 5‑ positions required for oxidative polymerisation [2]. This compound is therefore a preferred monomer for preparing polypyrrole films with pendant biotin, chelating ligands, or peptide epitopes, where the 3‑substitution pattern preserves electrical conductivity better than N‑substituted analogues.

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